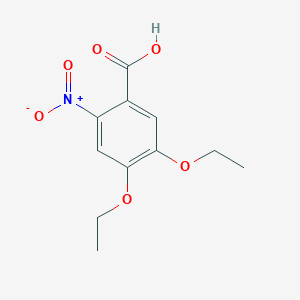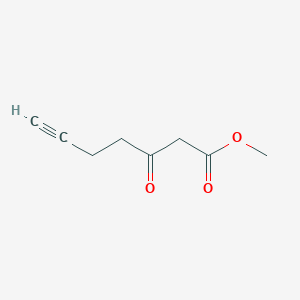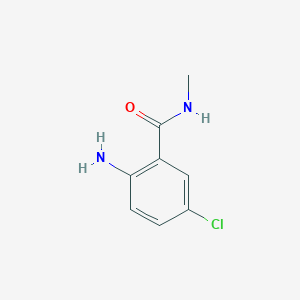![molecular formula C7H9N3O4S B171082 2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid CAS No. 150215-30-8](/img/structure/B171082.png)
2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid, commonly known as ECTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECTA belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of ECTA is not fully understood. However, it has been suggested that ECTA may exert its biological activities by inhibiting certain enzymes or signaling pathways in cells. For example, ECTA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
ECTA has been shown to have various biochemical and physiological effects. For instance, ECTA has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Additionally, ECTA has been shown to modulate the expression of certain genes involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ECTA in lab experiments is its low cost and simple synthesis method. Moreover, ECTA has been shown to exhibit potent biological activities at relatively low concentrations. However, one of the limitations of using ECTA is its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research on ECTA. One possible direction is to investigate the structure-activity relationship of ECTA and its derivatives to identify more potent compounds with enhanced biological activities. Another direction is to explore the potential applications of ECTA in drug delivery systems, such as nanoparticles or liposomes. Additionally, further studies are needed to elucidate the exact mechanism of action of ECTA and its potential therapeutic targets.
Conclusion:
In conclusion, ECTA is a promising compound with various potential applications in different fields. Its simple synthesis method, low cost, and potent biological activities make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential therapeutic applications of ECTA.
Méthodes De Synthèse
The synthesis of ECTA involves the reaction of ethyl chloroacetate with thiosemicarbazide in the presence of sodium hydroxide to obtain 5-(ethoxycarbonylhydrazono)-2-oxo-1,2-dihydro-1,2,4-thiadiazole-3-acetic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield ECTA. The overall synthesis method is relatively simple and can be carried out in a few steps, making ECTA a cost-effective compound for research purposes.
Applications De Recherche Scientifique
ECTA has been found to exhibit various biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In recent years, several studies have been conducted to explore the potential applications of ECTA in different fields.
Propriétés
Numéro CAS |
150215-30-8 |
|---|---|
Nom du produit |
2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid |
Formule moléculaire |
C7H9N3O4S |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-6-8-4(10-15-6)3-5(11)12/h2-3H2,1H3,(H,11,12)(H,8,9,10,13) |
Clé InChI |
LAGDTVXMWKMYSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=NS1)CC(=O)O |
SMILES canonique |
CCOC(=O)NC1=NC(=NS1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)




